4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine
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Overview
Description
4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine is a complex organic compound with the molecular formula C({20})H({20})N({4})O({2})S This compound features a morpholine ring attached to a thiazole ring, which is further connected to a phenoxyphenyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Hydrazone Formation: The phenoxyphenyl hydrazone is formed by reacting 2-phenoxybenzaldehyde with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the thiazole derivative with the phenoxyphenyl hydrazone under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the hydrazone moiety.
Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding hydrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole or hydrazone moieties.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, it may be investigated for its potential as a bioactive molecule. The presence of the hydrazone and thiazole moieties suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, altering their activity through binding interactions. The hydrazone moiety might participate in redox reactions, while the thiazole ring could engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-{5-[(1E)-[2-(2-phenylphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine: Similar structure but lacks the phenoxy group.
4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}piperidine: Similar structure but contains a piperidine ring instead of morpholine.
Uniqueness
The presence of both the phenoxyphenyl hydrazone and the morpholine ring in 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine makes it unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[(E)-(2-morpholin-4-yl-1,3-thiazol-5-yl)methylideneamino]-2-phenoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-2-6-16(7-3-1)26-19-9-5-4-8-18(19)23-22-15-17-14-21-20(27-17)24-10-12-25-13-11-24/h1-9,14-15,23H,10-13H2/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIMUKJTFHEPMN-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)C=NNC3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=C(S2)/C=N/NC3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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